N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic carboxamide derivative featuring a pyrrolo[1,2-a]pyrazine core. This bicyclic scaffold is substituted at the 1-position with a 4-fluorophenyl group and at the 2-position with a carboxamide moiety linked to a 3,4-dimethoxyphenyl ring. Its design likely aims to balance lipophilicity (via fluorophenyl and dimethoxyphenyl groups) and hydrogen-bonding capacity (via the carboxamide group) for optimized pharmacokinetics .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-10-9-17(14-20(19)29-2)24-22(27)26-13-12-25-11-3-4-18(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULPLTRNDRIIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (422.46 g/mol) exceeds that of simpler analogues, likely due to the dimethoxyphenyl group.
- The tert-butyl derivative sacrifices hydrogen-bonding capacity for enhanced membrane permeability.
- Trifluoromethyl-substituted analogues prioritize electronic effects over solubility.
Comparison with Other Heterocyclic Carboxamides
Table 2: Heterocyclic Carboxamides with Diverse Cores
Key Observations :
- Pyrazolo[3,4-d]pyrimidine derivatives often target nucleotide-binding domains (e.g., kinases) due to their planar structure.
- Pyrrolo[1,2-b]pyridazine carboxamides leverage fluorine atoms for enhanced target affinity and metabolic stability.
Substituent Effects: Fluorophenyl vs. Other Aryl Groups
- 4-Fluorophenyl : Commonly used to improve bioavailability and resistance to oxidative metabolism .
- 3,4-Dimethoxyphenyl: Methoxy groups enhance solubility and may interact with polar residues in binding pockets, as seen in compound 5 from , where a 3,4-dimethoxyphenyl propenone exhibited optimized electronic properties for target engagement .
- tert-Butyl : Increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
Inferred Pharmacological Properties
Based on structural analogues:
- Kinase Inhibition : Fluorophenyl and carboxamide motifs are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) .
- CNS Activity : The dimethoxyphenyl group’s polarity may limit blood-brain barrier penetration compared to tert-butyl derivatives .
- Antimicrobial Potential: Pyrrolo-pyrazine scaffolds have shown activity against bacterial targets in related studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
